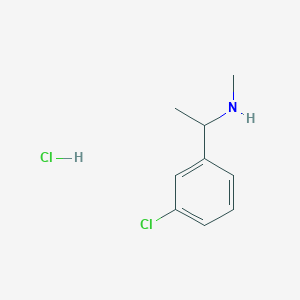

1-(3-Chlorophenyl)-N-methylethanamine hydrochloride

CAS No.:

Cat. No.: VC13749432

Molecular Formula: C9H13Cl2N

Molecular Weight: 206.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13Cl2N |

|---|---|

| Molecular Weight | 206.11 g/mol |

| IUPAC Name | 1-(3-chlorophenyl)-N-methylethanamine;hydrochloride |

| Standard InChI | InChI=1S/C9H12ClN.ClH/c1-7(11-2)8-4-3-5-9(10)6-8;/h3-7,11H,1-2H3;1H |

| Standard InChI Key | MINQBPMFWXNSKS-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CC(=CC=C1)Cl)NC.Cl |

Introduction

1-(3-Chlorophenyl)-N-methylethanamine hydrochloride is a chemical compound with the CAS number 39959-81-4. It is a hydrochloride salt of the parent compound (1-(3-chlorophenyl)ethyl)(methyl)amine. This compound is of interest in various chemical and pharmaceutical applications due to its structural properties and potential reactivity.

Synthesis and Preparation

The synthesis of 1-(3-Chlorophenyl)-N-methylethanamine hydrochloride typically involves the reaction of 3-chloroacetophenone with methylamine in the presence of appropriate reagents and conditions to form the desired amine, followed by conversion to its hydrochloride salt.

Applications and Research

While specific applications of 1-(3-Chlorophenyl)-N-methylethanamine hydrochloride are not widely documented, compounds with similar structures are often studied for their potential biological activities, including neuropharmacological effects. The compound's reactivity and structural features make it a candidate for further investigation in medicinal chemistry.

Availability and Suppliers

1-(3-Chlorophenyl)-N-methylethanamine hydrochloride is available from various chemical suppliers, including Key Organics and Sigma-Aldrich (through Cenmed) . Suppliers often provide detailed product information, including purity and packaging options.

Safety and Handling

As with any chemical compound, handling 1-(3-Chlorophenyl)-N-methylethanamine hydrochloride requires adherence to safety protocols. While specific hazard statements are not detailed for this compound, hydrochloride salts can be corrosive and require proper protective equipment.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume